molecular formula C21H23NO4 B2985513 (Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 896596-19-3

(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No. B2985513
CAS RN: 896596-19-3
M. Wt: 353.418
InChI Key: MSMOINWHXLIQEN-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticholinesterase Activity

Research has demonstrated that compounds structurally related to "(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one" show potent anticholinesterase activity. These compounds inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine, suggesting potential for treating diseases characterized by a deficiency in acetylcholine, such as Alzheimer's disease. The structure-activity relationship analysis indicates that variations in the N-substituted groups significantly affect potency and selectivity for AChE versus BChE, highlighting the importance of chemical modifications for therapeutic applications (Luo et al., 2005).

Catalytic Conversion of Biomass-Derived Compounds

The compound's related chemical structure has been utilized in studies focused on the catalytic conversion of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), into value-added chemicals. These studies explore various catalytic reactions, including hydrogenation and hydrogenolysis, to produce a wide range of chemicals that serve as building blocks for polymers, fuels, and other industrial chemicals. This research underscores the role of furan derivatives in developing sustainable, bio-based chemical processes (Nakagawa et al., 2013).

DNA Topoisomerases Inhibition

Compounds with a benzofuran moiety have been found to inhibit DNA topoisomerases I and II, enzymes crucial for DNA replication and cell division. This activity suggests potential applications in cancer therapy, where the inhibition of these enzymes can lead to the suppression of cancer cell proliferation. The specific interactions with DNA topoisomerases highlight the potential of benzofuran derivatives as leads for the development of new anticancer agents (Lee et al., 2007).

PET Imaging Probes

Research on benzofuran derivatives has extended to the development of positron emission tomography (PET) imaging probes. These compounds have been designed to target specific enzymes or protein kinases, such as the proviral integration site for moloney murine leukemia virus kinase 1 (PIM1), providing valuable tools for diagnosing and monitoring the progression of diseases. The synthesis of radiolabeled benzofuran compounds offers insights into the development of novel diagnostic agents (Gao et al., 2013).

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13-7-9-22(10-8-13)12-17-18(23)6-5-16-20(24)19(26-21(16)17)11-15-4-3-14(2)25-15/h3-6,11,13,23H,7-10,12H2,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMOINWHXLIQEN-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(O4)C)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(O4)C)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.